molecular formula C9H15NO2 B064983 1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 194784-11-7

1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B064983
CAS No.: 194784-11-7
M. Wt: 169.22 g/mol
InChI Key: OSKMTRDBLAVUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.2209 g/mol . This compound belongs to the class of tropane alkaloids, which are known for their diverse biological activities . The structure of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone includes a bicyclic ring system with a hydroxyl group and an ethanone moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods: Industrial production of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the ethanone moiety.

Common Reagents and Conditions: Common reagents used in the reactions of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature, pH, and solvent choice.

Major Products: The major products formed from the reactions of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives .

Properties

CAS No.

194784-11-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

InChI

InChI=1S/C9H15NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-9,12H,2-5H2,1H3

InChI Key

OSKMTRDBLAVUMD-UHFFFAOYSA-N

SMILES

CC(=O)N1C2CCC1CC(C2)O

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)O

Key on ui other cas no.

4030-20-0

Synonyms

8-Azabicyclo[3.2.1]octan-3-ol, 8-acetyl- (9CI)

Origin of Product

United States

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